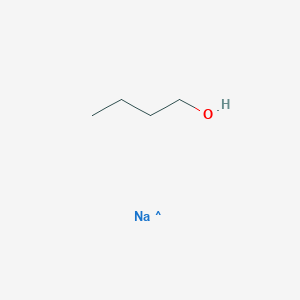

n-Butyl alcohol sodium salt

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H10NaO |

|---|---|

Molecular Weight |

97.11 g/mol |

InChI |

InChI=1S/C4H10O.Na/c1-2-3-4-5;/h5H,2-4H2,1H3; |

InChI Key |

BDFJWKALVSRGSR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO.[Na] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Advances for Sodium N Butoxide

Direct Synthesis from Elemental Sodium and n-Butanol

The most traditional and direct industrial method for producing sodium n-butoxide involves the reaction of elemental sodium with n-butanol. nih.gov This is a straightforward acid-base reaction where the alcohol acts as the proton donor.

The fundamental reaction is as follows: 2 Na + 2 CH₃(CH₂)₃OH → 2 CH₃(CH₂)₃ONa + H₂

In this process, solid sodium metal is gradually added to anhydrous n-butanol, typically in a suitable solvent or using an excess of the alcohol as the reaction medium. The reaction is highly exothermic and produces hydrogen gas as a byproduct, which requires careful management to ensure safety. ias.ac.in The reaction mixture is often stirred continuously to promote the interaction between the solid sodium and the liquid alcohol. ias.ac.in Once the sodium has completely reacted, the excess n-butanol and any solvent are typically removed by distillation, often under vacuum, to isolate the solid sodium n-butoxide product. nih.gov

| Reactants | Product | Key Features |

| Elemental Sodium (Na) | Sodium n-butoxide (CH₃(CH₂)₃ONa) | Highly exothermic reaction |

| n-Butanol (CH₃(CH₂)₃OH) | Hydrogen gas (H₂) | Well-established industrial method |

| Requires careful handling of sodium and hydrogen gas |

This method is well-understood and widely used for large-scale production due to the relatively low cost and availability of the starting materials.

Alternative Synthetic Pathways for Enhanced Purity

To circumvent the hazards associated with handling elemental sodium and to achieve higher purity, alternative synthetic routes have been developed. These methods often employ less reactive sodium-containing reagents.

One prominent alternative involves the use of sodium hydride (NaH). Sodium hydride reacts with n-butanol to form sodium n-butoxide and hydrogen gas.

The reaction is: NaH + CH₃(CH₂)₃OH → CH₃(CH₂)₃ONa + H₂

This method is often preferred for laboratory-scale synthesis as sodium hydride is generally easier and safer to handle than metallic sodium. The reaction is typically performed in an inert, anhydrous solvent like tetrahydrofuran.

Another alternative pathway utilizes sodium amide (NaNH₂). google.comgoogle.com The reaction with n-butanol yields sodium n-butoxide and ammonia (B1221849) (NH₃) as a byproduct.

The reaction proceeds as follows: NaNH₂ + CH₃(CH₂)₃OH → CH₃(CH₂)₃ONa + NH₃

This route avoids the production of flammable hydrogen gas, replacing it with ammonia, which can be easier to manage in certain laboratory setups. google.com The reaction is often carried out in solvents such as toluene (B28343) or heptane, and heating may be required to drive the reaction to completion. google.com

| Reagent | Reaction with n-Butanol | Byproduct | Advantages |

| Sodium Hydride (NaH) | NaH + n-butanol → Sodium n-butoxide | Hydrogen (H₂) | Safer to handle than elemental sodium |

| Sodium Amide (NaNH₂) | NaNH₂ + n-butanol → Sodium n-butoxide | Ammonia (NH₃) | Avoids production of flammable hydrogen gas |

Solid State and Solution Phase Structural Elucidation of Sodium N Butoxide

Crystallographic Investigations via Powder X-ray Diffraction

The crystal structure of sodium n-butoxide has been successfully determined from powder X-ray diffraction (PXRD) data. iucr.org Due to the high reactivity and propensity of simple sodium alkoxides to form powders rather than single crystals, PXRD has proven to be an invaluable tool for their structural analysis.

Research has shown that sodium n-butoxide crystallizes in the tetragonal crystal system with the space group P4/nmm. iucr.orgnih.govresearchgate.net In this structure, the sodium and oxygen atoms form a quadratic net, which is a common structural motif among sodium alkoxides with unbranched alkyl chains. iucr.org This arrangement is analogous to the anti-PbO type structure. nih.govresearchgate.net The alkyl groups are oriented outwards on both sides of this inorganic layer. iucr.orgnih.gov

The structure was solved using real-space methods with simulated annealing and further refined using the Rietveld method. iucr.org The determination of the crystal structures of sodium alkoxides like sodium n-butoxide can present challenges, including the potential for ambiguous space groups. iucr.orgnih.gov To address this, methodologies such as the construction of a Bärnighausen tree have been employed to explore symmetry relationships and validate the structural models. iucr.orgnih.gov

Below is a table summarizing the crystallographic data for sodium n-butoxide.

| Parameter | Value |

| Compound | Sodium n-butoxide |

| Crystal System | Tetragonal |

| Space Group | P4/nmm |

| Z | 2 |

| Key Structural Feature | Quadratic net of Na and O atoms (anti-PbO type) |

Analysis of Structural Disorder in Alkyl Moieties

A significant characteristic of the crystal structure of sodium n-butoxide and related sodium alkoxides is the presence of disorder in the alkyl chains. iucr.orgnih.gov This disorder becomes more pronounced as the length of the alkyl chain increases. iucr.orgnih.govresearchgate.net In the case of sodium n-butoxide, the butyl groups exhibit significant conformational disorder. iucr.org

The disorder in the alkyl moieties is a key factor that can complicate the refinement of the crystal structure from powder diffraction data. iucr.org In the Rietveld refinements for sodium n-butoxide, the disordered carbon atoms of the butyl group were modeled with specific isotropic temperature factors, which were distinct from those of the ordered sodium and oxygen atoms. iucr.org This approach allows for a more accurate representation of the electron density associated with the conformationally flexible alkyl chains.

The structural model for sodium n-butoxide reveals that while the Na and O atoms form a well-defined inorganic layer, the protruding butyl groups are less ordered, occupying a range of positions. iucr.orgresearchgate.net This phenomenon is a common feature in layered structures where organic moieties are attached to an inorganic framework.

Characterization of Solvated Forms of Sodium n-Butoxide

When sodium alkoxides are recrystallized from their corresponding alcohols, they can form solvated structures. iucr.org These solvates have been characterized primarily through single-crystal X-ray diffraction, which is more readily achievable for these solvated forms compared to the solvent-free compounds. iucr.orgnih.gov

While the specific solvated structure of sodium n-butoxide with n-butanol was not detailed in the provided search results, the general structural motif for solvated sodium alkoxides involves the formation of chain structures. iucr.orgnih.govresearchgate.net These chains are composed of sodium ions (Na+), alkoxide groups (–O⁻ from the sodium n-butoxide), and hydroxyl groups (–OH from the solvent alcohol molecules), all encased by the alkyl groups. iucr.orgnih.gov

The formation of these solvated structures involves hydrogen bonding, which can significantly influence the properties of the alkoxide. For instance, solvated forms of sodium alkoxides generally exhibit reduced basicity due to the hydrogen bonding between the alkoxide and the alcohol molecules.

The table below provides a comparative look at the crystallographic data of related sodium alkoxide solvates, illustrating the common structural features.

| Compound | Crystal System | Space Group | Key Structural Feature |

| Sodium ethoxide ethanol (B145695) disolvate | Monoclinic | P2₁/c | Chain structure |

| Sodium n-propoxide n-propanol disolvate | Monoclinic | P2₁/c | Chain structure |

| Sodium isopropoxide isopropanol (B130326) pentasolvate | Monoclinic | P2₁/n | Chain structure |

| Sodium tert-amylate tert-amyl alcohol monosolvate | Triclinic | P-1 | Chain structure |

Fundamental Reactivity Profiles of Sodium N Butoxide

Proton Abstraction and Deprotonation Chemistry

As a strong alkoxide base, sodium n-butoxide readily abstracts acidic protons from a variety of organic substrates. The efficacy of this deprotonation is dictated by the acidity (pKa) of the proton being removed. It is particularly effective in generating anionic intermediates from compounds with activated C-H, O-H, or N-H bonds, thereby setting the stage for subsequent synthetic manipulations.

A cornerstone of sodium n-butoxide's utility is its ability to deprotonate carbon acids, generating nucleophilic carbanionic intermediates. This is most prominently observed in its reaction with carbonyl compounds possessing α-hydrogens. The α-protons of aldehydes and ketones are weakly acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base. masterorganicchemistry.comlibretexts.org Sodium n-butoxide is a sufficiently strong base to remove an α-proton, leading to the formation of a resonance-stabilized enolate ion. masterorganicchemistry.com

This enolate, a potent carbon nucleophile, is a key intermediate in numerous carbon-carbon bond-forming reactions. One of the most classic examples is the Aldol (B89426) condensation and its variants, such as the Claisen-Schmidt condensation. wikipedia.orgtaylorandfrancis.com In a Claisen-Schmidt condensation, an enolate generated from a ketone attacks the carbonyl carbon of an aromatic aldehyde (which lacks α-hydrogens and thus cannot self-condense), leading to a β-hydroxy carbonyl compound that can subsequently dehydrate to form an α,β-unsaturated ketone. wikipedia.orgtaylorandfrancis.com

| Ketone (Enolate Precursor) | Aldehyde | Base | Product |

| Acetone | Benzaldehyde | Sodium n-butoxide | Dibenzylideneacetone |

| Cyclohexanone | 4-Chlorobenzaldehyde | Sodium n-butoxide | 2,6-bis(4-chlorobenzylidene)cyclohexanone |

| Acetophenone | 2-Naphthaldehyde | Sodium n-butoxide | (E)-1-(Naphthalen-2-yl)-3-phenylprop-2-en-1-one |

This table illustrates the generation of carbanionic enolates by sodium n-butoxide for use in Claisen-Schmidt condensation reactions.

Facilitated Elimination Reactions

Sodium n-butoxide is an effective base for promoting elimination reactions, most notably the dehydrohalogenation of alkyl halides to form alkenes. vedantu.com This transformation typically proceeds via a bimolecular elimination (E2) mechanism. In this concerted pathway, the n-butoxide anion abstracts a proton from a carbon atom beta (β) to the leaving group (a halide), while simultaneously, the C-X bond breaks and a new π-bond forms, yielding an alkene. lumenlearning.com

The regiochemical outcome of the elimination is often governed by Saytzeff's rule, which predicts that the more substituted (and thus more thermodynamically stable) alkene will be the major product. vedantu.comdoubtnut.com When an alkyl halide like 2-bromobutane (B33332) is treated with a strong, unhindered base such as sodium n-butoxide in an alcoholic solvent, the major product is 2-butene (B3427860) over the less substituted 1-butene. This is because the abstraction of a proton from the internal (secondary) β-carbon leads to the more stable disubstituted alkene. doubtnut.com

| Alkyl Halide Substrate | Base/Solvent | Major Product | Minor Product |

| 1-Bromobutane | Sodium n-butoxide / n-Butanol | 1-Butene | - |

| 2-Bromobutane | Sodium n-butoxide / n-Butanol | 2-Butene (Saytzeff product) | 1-Butene (Hofmann product) |

| 2-Chloro-2-methylpropane | Sodium n-butoxide / n-Butanol | Isobutylene | - |

This table provides examples of dehydrohalogenation reactions facilitated by sodium n-butoxide, highlighting the formation of alkenes via the E2 mechanism.

Exploration of Nucleophilic Addition and Substitution Pathways

Beyond its role as a base, the n-butoxide anion is also an effective nucleophile, capable of participating in both nucleophilic substitution and addition reactions. Its utility as a nucleophile is most pronounced in reactions where it attacks an electrophilic carbon center.

A classic application is the Williamson ether synthesis, an Sₙ2 reaction where the alkoxide displaces a halide or other suitable leaving group from a primary alkyl halide to form an ether. askfilo.comblogspot.com For instance, the reaction of sodium n-butoxide with ethyl bromide yields butyl ethyl ether. The reaction proceeds via a backside attack of the n-butoxide nucleophile on the carbon atom bearing the bromine, leading to inversion of configuration if the carbon is chiral. This method is highly efficient for the synthesis of both symmetrical and unsymmetrical ethers, particularly when a primary alkyl halide is used to minimize competing elimination reactions. blogspot.com

Sodium n-butoxide also engages in nucleophilic addition-elimination reactions with carbonyl compounds, particularly esters. In a process known as transesterification, the n-butoxide anion attacks the electrophilic carbonyl carbon of an ester. masterorganicchemistry.com This addition forms a tetrahedral intermediate, which then collapses, expelling the original alkoxy group to yield a new butyl ester. This reaction is reversible, and the equilibrium can be driven toward the desired product by using a large excess of n-butanol (the conjugate acid of the reacting alkoxide) as the solvent. masterorganicchemistry.com

| Reaction Type | Substrate | Reagent | Product |

| Nucleophilic Substitution (Sₙ2) | Ethyl Bromide | Sodium n-butoxide | Butyl Ethyl Ether |

| Nucleophilic Substitution (Sₙ2) | Benzyl Chloride | Sodium n-butoxide | Benzyl Butyl Ether |

| Nucleophilic Addition-Elimination | Methyl Benzoate | Sodium n-butoxide / n-Butanol | Butyl Benzoate |

| Nucleophilic Addition-Elimination | Ethyl Acetate (B1210297) | Sodium n-butoxide / n-Butanol | Butyl Acetate |

This table showcases the role of sodium n-butoxide as a nucleophile in both substitution (Williamson ether synthesis) and addition-elimination (transesterification) reactions.

Mechanistic Underpinnings of Sodium N Butoxide Mediated Transformations

Elucidation of Reaction Pathways and Transition States

Sodium n-butoxide participates in several fundamental organic reactions, primarily nucleophilic substitutions, base-induced eliminations, and condensation reactions. The specific pathway followed is highly dependent on the substrate, solvent, and reaction conditions.

Nucleophilic Substitution (SN2) Pathway: A primary application of sodium n-butoxide is in the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this reaction, the butoxide ion (CH₃CH₂CH₂CH₂O⁻) acts as the nucleophile, attacking an electrophilic carbon atom, typically on a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com

The reaction follows a concerted mechanism where the formation of the new carbon-oxygen bond and the cleavage of the carbon-leaving group bond occur simultaneously. wikipedia.org This process proceeds through a high-energy, unstable intermediate known as the transition state. fiveable.me For an SN2 reaction, the transition state is characterized by a trigonal bipyramidal geometry at the central carbon atom. wikipedia.org The incoming nucleophile (n-butoxide) and the departing leaving group are positioned 180° apart, on opposite sides of the carbon atom, while the remaining three substituents lie in a plane. wikipedia.org

An illustrative SN2 pathway: Step 1: The n-butoxide anion performs a backside attack on the electrophilic carbon of an alkyl halide. Step 2: A single, concerted step leads to the transition state where the C-O bond is partially formed and the C-X (halide) bond is partially broken. Step 3: The leaving group departs, and the C-O bond formation is complete, resulting in the formation of an ether and a sodium halide salt.

Elimination (E2) Pathway: When sodium n-butoxide reacts with secondary or tertiary alkyl halides, an elimination pathway often competes with or dominates substitution. libretexts.org As a strong base, the n-butoxide can abstract a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group. This bimolecular elimination (E2) reaction is also a concerted process. libretexts.org

The transition state of an E2 reaction involves the simultaneous interaction of the base with a beta-hydrogen, the rearrangement of electrons to form a pi bond, and the departure of the leaving group. libretexts.org The geometry of the transition state generally requires an anti-periplanar arrangement of the abstracted proton and the leaving group. Unlike sterically hindered bases such as potassium tert-butoxide, the unhindered nature of sodium n-butoxide means that for primary and some secondary substrates, the SN2 pathway is often favored. libretexts.org However, with increasing steric hindrance on the substrate, the E2 pathway becomes more prominent. francis-press.com

Condensation Reaction Pathway: In reactions such as the aldol (B89426) condensation, sodium n-butoxide functions as a strong base to generate a key reactive intermediate. sid.iruit.no The reaction pathway is initiated by the deprotonation of an α-carbon (a carbon adjacent to a carbonyl group) of an aldehyde or ketone. sid.ir

Step 1: Sodium n-butoxide abstracts an acidic α-hydrogen from the carbonyl compound. Step 2: This deprotonation forms a resonance-stabilized enolate anion. This enolate is a potent carbon-based nucleophile. Step 3: The enolate attacks the electrophilic carbonyl carbon of a second molecule of the aldehyde or ketone. Step 4: A tetrahedral alkoxide intermediate is formed, which is subsequently protonated (typically by the n-butanol solvent formed in the first step) to yield the β-hydroxy carbonyl product, known as an aldol adduct.

Kinetic and Thermodynamic Parameters of Reactivity

The rate and equilibrium of reactions mediated by sodium n-butoxide are governed by key kinetic and thermodynamic parameters. While extensive kinetic data specifically for sodium n-butoxide is not broadly published, the general principles for its characteristic reactions are well-established.

Kinetic Parameters: The kinetics of reactions involving sodium n-butoxide are characteristic of their mechanistic class. The SN2 Williamson ether synthesis, for instance, exhibits second-order kinetics, being first-order in both the alkoxide and the alkyl halide. libretexts.org Similarly, the E2 elimination reaction is also a second-order process, with the rate dependent on the concentration of both the substrate and the butoxide base. libretexts.org

Activation energies for related processes, such as the thermal decomposition of sodium alkoxides, have been determined. For example, the decomposition of sodium n-propoxide, a close structural analog, has a reported onset temperature of 590 K. researchgate.net Such studies provide insight into the thermal stability and energy requirements for bond-breaking processes in these compounds.

| Parameter | Value |

|---|---|

| Decomposition Onset Temperature | 590 K |

| Primary Gaseous Products | Saturated and Unsaturated Hydrocarbons |

| Residue Composition | Sodium Carbonate, Sodium Hydroxide, Carbon |

Thermodynamic Parameters: The reactivity of sodium n-butoxide is fundamentally linked to its basicity and the stability of the resulting products. The basicity is a measure of the thermodynamic favorability of proton abstraction. The pKa of the conjugate acid, n-butanol, is approximately 16, which classifies sodium n-butoxide as a strong base, capable of deprotonating a wide range of carbon and heteroatom acids.

| Compound | Formula | ΔfH° (kJ·mol⁻¹) |

|---|---|---|

| Sodium Methoxide | CH₃ONa | -366.21 ± 1.38 |

| Sodium Ethoxide | C₂H₅ONa | -413.39 ± 1.45 |

| Sodium n-Propoxide | n-C₃H₇ONa | -441.57 ± 1.18 |

Data sourced from a study on the thermochemistry of sodium alkoxides.

The negative enthalpy of formation becomes more negative as the alkyl chain lengthens, reflecting the increasing stability of the compounds. This trend allows for the estimation of thermodynamic parameters for reactions involving sodium n-butoxide, which are essential for predicting reaction equilibrium and feasibility.

Computational Chemistry and Theoretical Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone. rsc.org Density Functional Theory (DFT) is a particularly prominent method used to model transformations involving species like sodium n-butoxide. sid.irmdpi.com

Modeling Reaction Pathways and Transition States: Theoretical modeling allows for the mapping of the potential energy surface for a given reaction. smu.edu By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. researchgate.net For sodium n-butoxide mediated reactions, this approach can be used to:

Determine Activation Barriers: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict reaction rates. taylorandfrancis.com

Characterize Transition State Geometries: Computational methods can determine the precise three-dimensional structure of transient species like the trigonal bipyramidal transition state in an SN2 reaction or the concerted arrangement in an E2 elimination. wikipedia.orgresearchgate.net

Analyze Competing Pathways: In cases where substitution (SN2) and elimination (E2) compete, DFT calculations can model the energy profiles for both pathways. By comparing the activation barriers for each, predictions can be made about the major product under specific conditions, elucidating the factors that govern selectivity. researchgate.net

Influence of Aggregation and Solvation: A critical aspect of modeling alkali metal alkoxides is their tendency to exist as aggregates (such as dimers, tetramers, or larger clusters) in many organic solvents. nih.govacs.org The reactivity of the butoxide is significantly influenced by its aggregation state, with smaller aggregates or monomeric species generally exhibiting higher reactivity.

Computational models are essential for understanding this behavior. They can be used to:

Calculate the relative stabilities of different aggregate structures.

Model the interaction between the sodium cation and the butoxide anion within these clusters.

Simulate the effect of solvent molecules on deaggregation. Solvation effects are often incorporated using approaches like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium, allowing for the study of reaction energetics in a more realistic chemical environment. mdpi.com

By combining these theoretical approaches, a comprehensive model of sodium n-butoxide's reactivity can be developed, connecting its structural properties in solution to its function in mediating complex organic transformations.

Applications of Sodium N Butoxide in Advanced Chemical Synthesis and Polymer Science

Catalytic and Stoichiometric Roles in Organic Transformations

As a potent nucleophile and base, sodium n-butoxide plays a significant role in various organic reactions. Its basicity allows it to deprotonate a wide array of organic compounds, thereby generating reactive anionic intermediates such as enolates from carbonyl compounds. These intermediates are pivotal in the formation of carbon-carbon bonds, a fundamental process in organic synthesis.

Investigation of Glycol Diester Synthesis

The synthesis of glycol diesters, important compounds used as plasticizers, solvents, and in the production of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), often involves transesterification reactions. In the industrial production of PET, for instance, bis(2-hydroxyethyl) terephthalate (BHET) is synthesized through the transesterification of dimethyl terephthalate (DMT) with ethylene (B1197577) glycol. nih.govresearchgate.netresearchgate.net This reaction is typically catalyzed by various metal salts and oxides. nih.govgoogleapis.com

While a range of catalysts have been explored for this process, the direct application of sodium n-butoxide for the synthesis of glycol diesters from glycols and esters has not been extensively detailed in publicly available research. The transesterification of DMT with ethylene glycol is a reversible reaction, and the removal of the methanol (B129727) byproduct is crucial to drive the reaction towards the formation of BHET. globallcadataaccess.org The choice of catalyst is critical in this process to ensure high conversion and selectivity. While alkali metal alkoxides are known to catalyze transesterification, their high reactivity can sometimes lead to undesirable side reactions. nih.gov For the synthesis of PET, catalysts such as zinc acetate (B1210297) and antimony compounds are commonly employed. researchgate.netiaea.org Further research is required to fully elucidate the efficacy and potential of sodium n-butoxide as a selective catalyst in glycol diester synthesis.

Application in Polymer Modification Reactions

The chemical modification of existing polymers is a crucial area of polymer science, aiming to enhance their properties or introduce new functionalities. Sodium n-butoxide serves as a powerful reagent in such modifications, particularly in elimination reactions.

Dehydrochlorination of Poly(vinyl chloride)

Poly(vinyl chloride) (PVC) is a widely used thermoplastic, but its thermal stability is limited due to the potential for dehydrochlorination, the elimination of hydrogen chloride (HCl) from the polymer backbone. This process can be intentionally induced to modify the properties of PVC, creating conjugated double bonds along the polymer chain. Sodium n-butoxide has been investigated as a strong base to effect this transformation.

The kinetics of PVC dehydrochlorination in the presence of sodium n-butoxide have been studied, revealing the influence of temperature on the reaction rate. researchgate.net The process is typically carried out under an inert atmosphere to prevent side reactions. The activation energy for this process has been determined, providing insights into the reaction mechanism. researchgate.netfsrj.org The dehydrochlorination of PVC is a complex process that can be influenced by factors such as the solvent, temperature, and the nature of the base employed. researchgate.netresearchgate.net

Table 1: Kinetic Data for the Dehydrochlorination of PVC with Sodium n-Butoxide

| Temperature (°C) | Rate Constant (k) |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

Role as a Reagent in Polymerization Initiator Synthesis

In addition to its catalytic and polymer modification roles, sodium n-butoxide is a key reagent in the synthesis of specialized polymerization initiators. These initiators are crucial for controlling the polymerization process and the properties of the resulting polymers.

Preparation of Organotin Alkoxide Polymerization Initiators

Organotin alkoxides are effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactones and lactides, to produce biodegradable polyesters. researchgate.net Sodium n-butoxide is utilized in the synthesis of these organotin alkoxides through a nucleophilic substitution reaction with an organotin halide, such as tri-n-butyltin chloride. chemicalbook.com

The reaction involves the displacement of the halide on the tin atom by the n-butoxide group. This synthesis is typically carried out in an anhydrous solvent under reflux conditions to ensure high yields of the desired organotin n-butoxide. The purity of the resulting initiator is crucial for achieving controlled polymerization. chemicalbook.com

Table 2: Synthesis of Tri-n-butyltin n-Butoxide

| Reactants | Solvent | Conditions | Yield | Reference |

| Tri-n-butyltin chloride, Sodium n-butoxide | Toluene (B28343) | Reflux, 6 h | High | chemicalbook.com |

Direct Catalytic Functions in Polymerization and Isomerization Processes

Beyond its role in initiator synthesis, sodium n-butoxide and related sodium alkoxides can also function directly as catalysts in certain polymerization and isomerization reactions. The strong basicity and nucleophilicity of the butoxide anion are key to its catalytic activity in these transformations.

In the realm of polymerization, sodium alkoxides, often in combination with other metal centers, can initiate the polymerization of certain monomers. For instance, lanthanide-sodium alkoxide clusters have been shown to be highly active catalysts for the polymerization of acrylonitrile. While sodium n-butoxide itself was not the specific alkoxide in that study, it highlights the potential for sodium alkoxides to participate in cooperative catalytic systems. For the ring-opening polymerization of lactones, alkali-based compounds like potassium t-butoxide are known initiators. researchgate.net

In the context of isomerization, strong bases are known to catalyze the migration of double bonds in organic molecules. For example, the isomerization of allylbenzene (B44316) to propenylbenzene is a well-documented reaction catalyzed by strong bases like potassium hydroxide. researchgate.net While potassium tert-butoxide is a commonly used alkoxide for this transformation, the principle of base-catalyzed isomerization suggests that sodium n-butoxide could also facilitate such reactions, although specific research findings on this application are not as prevalent. docksci.comsemanticscholar.org The mechanism of such isomerizations typically involves the abstraction of an allylic proton by the strong base to form a resonance-stabilized carbanion, which then reprotonates to yield the more thermodynamically stable isomer.

Advanced Analytical and Spectroscopic Characterization Techniques in Sodium N Butoxide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and mechanistic investigation of reactions involving sodium n-butoxide. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure of reactants, intermediates, and products in solution.

In the context of sodium n-butoxide, NMR is crucial for confirming the structure of products in organic syntheses. For instance, in reactions where sodium butoxide is used as a catalyst or reagent, ¹H and ¹³C NMR are standard methods to verify the final molecular structure. Beyond simple structural confirmation, NMR spectroscopy is a powerful technique for monitoring the progress of reactions in real-time. This allows for the collection of kinetic data, which is vital for optimizing reaction conditions such as temperature and catalyst concentration. chemrxiv.orgrsc.org

Studies on various metal alkoxides have demonstrated the utility of NMR in understanding their behavior in solution. For example, NMR studies on titanium alkoxides, including the n-butoxide, have shown that they can exist as trimers in solution and that intramolecular exchange of terminal and bridging alkoxide groups can occur rapidly. rsc.org While sodium n-butoxide is a simpler salt, NMR can reveal information about its aggregation state and solvation in different solvents. rsc.org Furthermore, advanced NMR techniques, such as Transfer of Population in Double-Resonance (TRAPDOR), have been used with other metal alkoxides to distinguish between terminal and bridging groups in oligomeric structures. acs.org

NMR is also employed to study the stability and decomposition of sodium alkoxides. Research has shown that primary sodium alkoxides can decompose upon storage under ambient conditions, and NMR spectroscopy is a key method to identify and quantify the degradation products, such as sodium methyl carbonate in the case of sodium methoxide. chemrxiv.org

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts

This table provides typical, though not exhaustive, NMR chemical shift ranges for the butyl group in a butoxide environment. Specific values can vary based on solvent, concentration, and temperature.

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity |

| ¹H | α-CH₂ (O-CH₂) | 3.3 - 3.7 | Triplet |

| ¹H | β-CH₂ | 1.4 - 1.6 | Multiplet |

| ¹H | γ-CH₂ | 1.3 - 1.5 | Multiplet |

| ¹H | δ-CH₃ | 0.8 - 1.0 | Triplet |

| ¹³C | α-C (O-C ) | 65 - 70 | - |

| ¹³C | β-C | 30 - 35 | - |

| ¹³C | γ-C | 18 - 22 | - |

| ¹³C | δ-C | 13 - 15 | - |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in the solid state. For sodium n-butoxide, powder X-ray diffraction (PXRD) has been instrumental in elucidating its crystal structure.

Research has successfully determined the crystal structure of sodium n-butoxide from PXRD data. nih.goviucr.org The studies revealed that sodium n-butoxide crystallizes in a tetragonal system with the space group P4/nmm. nih.govgeo-leo.deresearchgate.netias.ac.in In this structure, the sodium and oxygen atoms form a quadratic net, resembling an anti-PbO type structure, with the n-butyl groups extending outwards on both sides of the net. geo-leo.deresearchgate.net A notable feature of the structure is the disorder of the alkyl groups, which becomes more pronounced as the carbon chain length of the alkoxide increases. nih.govgeo-leo.deresearchgate.net

When recrystallized from n-butanol, sodium n-butoxide can form solvates, where alcohol molecules are incorporated into the crystal lattice. The structures of these solvated forms have been determined using single-crystal X-ray diffraction, revealing chain structures composed of sodium ions, alkoxide oxygen atoms, and hydroxyl groups from the alcohol, all surrounded by the alkyl chains. nih.govgeo-leo.deresearchgate.net

Interactive Data Table: Crystallographic Data for Sodium n-Butoxide

| Parameter | Value | Reference(s) |

| Compound | Sodium n-butoxide (NaOⁿBu) | nih.goviucr.org |

| Crystal System | Tetragonal | ias.ac.in |

| Space Group | P4/nmm | nih.govias.ac.in |

| Z (Formula units per cell) | 2 | nih.gov |

| Structural Feature | Anti-PbO type structure with disordered alkyl groups | geo-leo.deresearchgate.net |

Isotopic Labeling Studies (e.g., ¹³C-Labeled Sodium n-Butoxide)

Isotopic labeling is a powerful technique used to trace the pathway of atoms through chemical reactions, providing unambiguous insights into reaction mechanisms. wikipedia.orgstudysmarter.co.uk In the study of sodium n-butoxide, labeling specific atoms within the butoxide moiety (e.g., replacing ¹²C with ¹³C or ¹H with ²H/D) allows researchers to follow the fate of the molecule or its fragments. researchgate.net

The synthesis of isotopically labeled sodium n-butoxide, such as Sodium n-butoxide-¹³C₄, makes these studies possible. sigmaaldrich.comnih.gov When this labeled compound is used in a reaction, the position of the ¹³C atoms in the products can be precisely determined using techniques like mass spectrometry (MS) and NMR spectroscopy. wikipedia.orgacs.org

For example, in a Williamson ether synthesis, using ¹³C-labeled sodium n-butoxide would allow researchers to confirm that the butoxy group in the final ether product originates from the alkoxide. rsc.org Similarly, in transesterification reactions, deuterium (B1214612) labeling in conjunction with NMR has been used to probe the reaction mechanism. By observing the incorporation and position of isotopes, chemists can differentiate between proposed mechanistic pathways, identify bond-breaking and bond-forming steps, and understand complex molecular rearrangements. nih.govresearchgate.net

Calorimetric Methods (e.g., Differential Scanning Calorimetry for Reaction Energetics)

Calorimetric methods are used to measure the heat changes associated with chemical reactions or physical transitions, providing fundamental thermodynamic data. libretexts.org Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org

DSC is applied in the study of sodium n-butoxide and related compounds to determine key thermochemical properties. For instance, heat capacity measurements of a series of sodium alkoxides have been carried out using DSC over a wide temperature range (240–550 K). researchgate.net From this primary data, other essential thermodynamic functions like enthalpy increments, entropies, and Gibbs energy functions can be derived. researchgate.net

This information is critical for understanding the energetics of reactions where sodium n-butoxide acts as a catalyst or reagent, such as in transesterification for biodiesel production. The heat of reaction, determined calorimetrically, provides vital information for the safe and efficient design of industrial-scale chemical processes. DSC can also be used to study the thermal stability and decomposition of sodium n-butoxide, identifying the temperatures at which degradation occurs. wikipedia.orgmalvernpanalytical.com

Chromatographic and Other Spectroscopic Techniques for Product Analysis

In addition to NMR, a variety of other analytical techniques are essential for the complete characterization of reactions involving sodium n-butoxide. Chromatography, particularly Gas Chromatography (GC), is widely used for separating and analyzing the volatile products of these reactions.

When coupled with Mass Spectrometry (GC-MS), it becomes a powerful tool for both qualitative and quantitative analysis. core.ac.uk In the context of biodiesel production via transesterification catalyzed by sodium n-butoxide, GC-MS is the standard method for identifying and quantifying the fatty acid methyl esters (FAMEs) produced. researchgate.netnaturalspublishing.combuffalostate.edu This allows for the determination of reaction yield and conversion efficiency.

Other spectroscopic techniques also play a significant role. Infrared (IR) spectroscopy is used to characterize sodium alkoxides by identifying the vibrational frequencies of specific chemical bonds, such as C-H, C-O, and Na-O stretches. ias.ac.inresearchgate.net The IR spectrum can confirm the formation of the alkoxide and assess its purity. Raman spectroscopy has also been utilized, alongside IR and NMR, to investigate the solid-state decomposition of primary sodium alkoxides. chemrxiv.org

Emerging Research Frontiers and Future Perspectives in Sodium N Butoxide Chemistry

Development of Sustainable and Efficient Reaction Systems

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly guiding synthetic strategies. researchgate.net Sodium n-butoxide is positioned as a key reagent in developing more sustainable and efficient reaction systems. A significant advancement is its use as a safer and more manageable alternative to hazardous reagents like sodium hydride. For instance, in large-scale pharmaceutical syntheses, replacing sodium hydride with an alkoxide like sodium butoxide can improve process safety and consistency.

A prominent application of sodium n-butoxide in sustainable chemistry is its role as a catalyst in transesterification reactions for the production of biodiesel. nbinno.com This process converts triglycerides from vegetable oils or animal fats into fatty acid methyl or ethyl esters (biodiesel), contributing to the development of renewable energy sources. The efficiency of sodium alkoxides as catalysts is a critical factor in the economic viability of biodiesel production. nbinno.com

Furthermore, research is focused on designing reaction systems that minimize or eliminate the use of volatile and hazardous organic solvents. nih.gov Sodium n-butoxide is effective in solvent-free or high-concentration reaction conditions, which aligns with the green chemistry goal of reducing solvent waste. These efforts aim to create processes that are not only environmentally benign but also more efficient in terms of atom economy and energy consumption. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Methods Using Alkoxide Bases

| Feature | Traditional Method | Sustainable Approach with Sodium n-Butoxide |

|---|---|---|

| Base Reagent | Often uses highly reactive and hazardous reagents like sodium hydride. | Employs sodium n-butoxide for improved safety and handling. |

| Catalysis | May rely on stoichiometric amounts of reagents. | Used in catalytic amounts for processes like transesterification. nbinno.com |

| Solvent Use | Typically requires large volumes of volatile organic solvents. | Enables reactions in solvent-free conditions or greener solvents. nih.gov |

| Application | General organic synthesis. | Targeted use in renewable energy (biodiesel) and safer pharmaceutical manufacturing. nbinno.com |

Exploration of Novel Catalytic Paradigms

Beyond its traditional role as a stoichiometric base, sodium n-butoxide is finding new life in innovative catalytic paradigms. A major frontier is its use as an activator or co-catalyst in transition metal-catalyzed reactions. Research has demonstrated that simple alkoxides can activate robust and air-stable pre-catalysts of earth-abundant metals like iron, cobalt, and nickel. ed.ac.uk This activation strategy provides a simple and generic platform for a wide range of important transformations, including hydrosilylation, hydrogenation, and cycloaddition, making sustainable catalysis more accessible and moving away from expensive precious-metal catalysts. ed.ac.ukresearchgate.net

Sodium alkoxides are also pivotal in optimizing well-established catalytic systems. For example, in Suzuki–Miyaura cross-coupling reactions, the choice of base is critical for catalyst performance. Studies have shown that sodium alkoxides are highly effective bases for these transformations. This expands the utility of sodium n-butoxide from a simple deprotonating agent to a key component that modulates the activity and efficiency of sophisticated catalytic cycles.

Another emerging area is its application as a direct catalyst for specific organic transformations. For example, sodium tert-butoxide has been shown to be a highly efficient catalyst for the synthesis of 2-(2-nitrovinyl)furan (B1194071) through the condensation of furfural (B47365) and nitromethane, significantly reducing reaction times from hours to minutes compared to conventional bases. researchgate.netsemanticscholar.org This highlights the potential for sodium n-butoxide and its isomers to act as powerful catalysts in their own right, streamlining the synthesis of valuable chemical intermediates.

Table 2: Emerging Catalytic Applications of Sodium Alkoxides

| Catalytic Role | Reaction Type | Metal Catalyst (if applicable) | Benefit |

|---|---|---|---|

| Catalyst Activator | Hydrosilylation, Hydroboration, Hydrogenation | Iron, Cobalt, Nickel, Manganese | Enables use of inexpensive, earth-abundant metals. ed.ac.uk |

| Co-catalyst/Base | Suzuki–Miyaura Cross-Coupling | Palladium | Optimizes catalyst performance and reaction yield. |

| Direct Catalyst | Condensation Reactions (e.g., Henry reaction) | None | Dramatically reduces reaction time and improves efficiency. researchgate.net |

Interdisciplinary Contributions to Functional Materials and Organic Methodologies

The influence of sodium n-butoxide chemistry extends beyond traditional synthesis into interdisciplinary fields such as materials science and the development of novel organic methodologies. In materials science, sodium alkoxides are used as reagents in the synthesis of high-performance pigments. For instance, sodium tert-amylate, a related alkoxide, is used on an industrial scale to produce diketopyrrolopyrrole (DPP) pigments, which are vital for modern, durable coatings like automotive paints. nih.gov The fundamental reactivity of sodium n-butoxide makes it applicable to similar base-catalyzed syntheses of functional organic materials.

In the realm of organic methodologies, sodium n-butoxide remains a cornerstone for constructing complex molecular architectures. Its function as a strong base is essential for a variety of foundational carbon-carbon bond-forming reactions, including aldol (B89426) condensations and Williamson ether synthesis. These reactions are fundamental steps in the multi-step synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. nbinno.com The reliability and predictable reactivity of sodium n-butoxide ensure high yields and purity in the creation of these complex molecules. nbinno.com

The crystal structure of sodium n-butoxide has been determined from powder X-ray diffraction, revealing that the sodium and oxygen atoms form a layered, quadratic net structure. nih.gov This structural insight helps in understanding its reactivity and solid-state behavior, which is crucial for process optimization in industrial settings. This interplay between fundamental structural chemistry and applied synthesis underscores its interdisciplinary importance.

Table 3: Interdisciplinary Impact of Sodium n-Butoxide

| Field | Application Area | Specific Role of Sodium n-Butoxide |

|---|---|---|

| Materials Science | Pigment Synthesis | Key base in the synthesis of organic pigments like DPPs. nih.gov |

| Materials Science | Polymer Chemistry | Used as a catalyst or initiator in polymerization reactions. |

| Organic Methodology | Pharmaceutical Synthesis | Essential base for condensation and alkylation reactions in API synthesis. nbinno.com |

| Organic Methodology | Agrochemical Synthesis | Catalyst and reagent for producing herbicides and pesticides. nbinno.com |

| Physical Chemistry | Crystallography | Subject of structural determination to understand solid-state reactivity. nih.gov |

Q & A

Basic: What is the optimal methodology for synthesizing n-butyl alcohol sodium salt in laboratory settings?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or acid-base reactions. A common approach involves reacting n-butyl alcohol (C₄H₉OH) with sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) under controlled conditions.

- Procedure :

- Reaction Setup : Mix n-butyl alcohol with aqueous NaOH (1:1 molar ratio) in a reflux apparatus under inert atmosphere to avoid oxidation .

- Temperature Control : Maintain temperatures between 60–80°C to enhance reaction kinetics while minimizing side reactions (e.g., dehydration to form alkenes) .

- Purification : After reaction completion, wash the crude product with saturated sodium bicarbonate to neutralize excess acid, followed by distillation or solvent extraction to isolate the sodium salt .

- Key Considerations : Monitor pH to ensure complete deprotonation of the alcohol. Use FTIR or NMR to confirm the formation of the sodium alkoxide bond (C–O⁻Na⁺) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

this compound is reactive with strong acids, oxidizing agents, and moisture. Key safety measures include:

- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or combustion .

- Handling :

- Avoid contact with acids (e.g., HCl, H₂SO₄) to prevent violent exothermic reactions .

- Use explosion-proof equipment when working near alkali metals (e.g., Na, K) due to hydrogen gas generation .

- Emergency Response : In case of spills, neutralize with dry sand or vermiculite; do not use water .

Basic: How can researchers purify this compound to remove unreacted alcohol or acidic byproducts?

Methodological Answer:

Purification involves sequential washing and phase separation:

Acid Neutralization : Wash the crude product with 5% NaHCO₃ to neutralize residual sulfuric acid (common in synthesis via H₂SO₄ catalysis). Monitor CO₂ effervescence to confirm completion .

Solvent Extraction : Use n-butyl alcohol-saturated brine solution to partition organic and aqueous layers, isolating the sodium salt in the aqueous phase .

Crystallization : Concentrate the aqueous phase under reduced pressure and crystallize the salt at 4°C. Purity is verified via titration (e.g., ion chromatography for Na⁺ quantification) .

Advanced: What analytical techniques are recommended for quantifying sodium content in this compound?

Methodological Answer:

- Atomic Absorption Spectroscopy (AAS) : Calibrate with sodium chloride standards (0–8.0 mg/mL) in cesium chloride diluent to minimize matrix interference .

- Titrimetric Analysis :

- Data Validation : Cross-validate results with inductively coupled plasma mass spectrometry (ICP-MS) for trace-level accuracy (±2% error margin) .

Advanced: How does the solubility of this compound vary in mixed solvent systems, and how can this inform extraction efficiency?

Methodological Answer:

Solubility is influenced by solvent polarity and temperature. For example:

- Water-Alcohol Mixtures : The salt exhibits higher solubility in aqueous phases but can be extracted into n-butyl alcohol at elevated temperatures (e.g., 35°C) due to reduced dielectric constant .

- Predictive Modeling : Use the Extended UNIQUAC model to simulate phase equilibria. For instance, at a 5:1 n-butyl alcohol-to-water ratio, extraction efficiency peaks at 92% .

| Solvent Ratio (Alcohol:Water) | Temperature (°C) | Extraction Efficiency (%) |

|---|---|---|

| 3:1 | 25 | 78 |

| 5:1 | 35 | 92 |

| 7:1 | 45 | 85 |

Advanced: How can researchers mitigate side reactions during synthesis, such as esterification or dehydration?

Methodological Answer:

- Esterification Control : Limit exposure to carboxylic acids (e.g., acetic acid) and use anhydrous conditions to prevent ester formation .

- Dehydration Suppression :

- Byproduct Analysis : Use GC-MS to detect alkenes (e.g., 1-butene) and optimize reaction parameters iteratively .

Advanced: What confirmatory tests validate the presence of sodium and alkoxide ions in the compound?

Methodological Answer:

- Cation Test (Na⁺) : Flame test yields a persistent yellow emission. Confirm with ion-specific electrodes .

- Anion Test (Alkoxide) :

Advanced: How should researchers address contradictions between experimental solubility data and predictive models?

Methodological Answer:

Discrepancies often arise from unaccounted ionic strength or solvent-solute interactions.

- Troubleshooting Steps :

- Case Study : In red mud alkali recovery, discrepancies between UNIQUAC predictions and experimental NaHCO₃ solubility were resolved by incorporating CO₂ partial pressure into the model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.